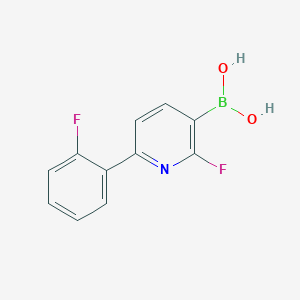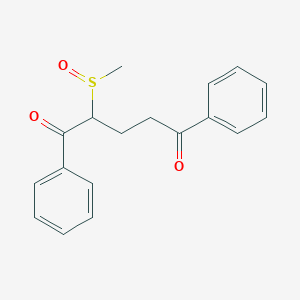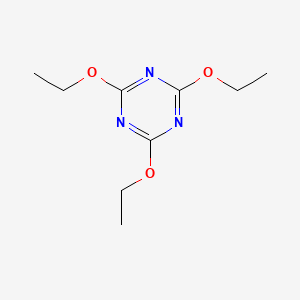
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of pyrazole with phenylboronic acid under acidic conditions. The reaction typically proceeds by adding pyrazole to phenylboronic acid, followed by treatment with an acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted phenylboronic acids with various functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Oxidation and Reduction: Products include boronic esters and boranes.
科学研究应用
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
作用机制
The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form carbon-carbon bonds . The chloro and pyrazolyl groups can also interact with molecular targets, contributing to the compound’s reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the chloro and pyrazolyl groups, making it less versatile in certain reactions.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazolyl group but differs in the ester functionality.
2-Chlorophenylboronic Acid: Contains a chloro group but lacks the pyrazolyl group.
Uniqueness
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the combination of the chloro and pyrazolyl groups attached to the phenyl ring. This unique structure enhances its reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H8BClN2O2 |
|---|---|
分子量 |
222.44 g/mol |
IUPAC 名称 |
(2-chloro-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6,14-15H |
InChI 键 |
CVRHABJDFADJKV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
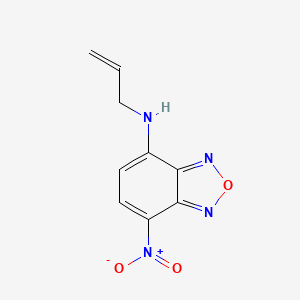

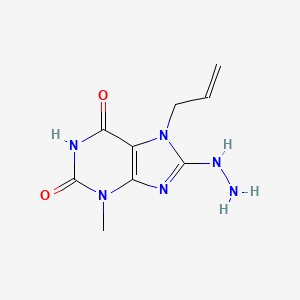
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)
